1-(Azidomethyl)cyclobutan-1-ol

Description

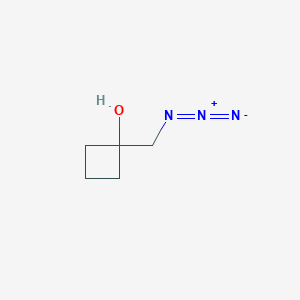

1-(Azidomethyl)cyclobutan-1-ol is a cyclobutanol derivative featuring an azidomethyl (-CH₂N₃) substituent on the cyclobutane ring. This compound combines the strained cyclobutane ring system with the reactive azide group, making it a valuable intermediate in click chemistry and pharmaceutical synthesis. The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to generate 1,2,3-triazole derivatives with applications in drug discovery and materials science .

Properties

IUPAC Name |

1-(azidomethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-8-7-4-5(9)2-1-3-5/h9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBCHBFLHVTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azidomethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with sodium azide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction. Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented .

Chemical Reactions Analysis

1-(Azidomethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-(Azidomethyl)cyclobutan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)cyclobutan-1-ol involves its ability to undergo various chemical transformations, which can interact with biological molecules. The azide group is particularly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is harnessed in click chemistry, where the compound can form triazoles that are useful in drug development and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Azidomethyl)cyclobutan-1-ol with structurally related cyclobutanol and cycloalkanol derivatives, emphasizing differences in substituents, molecular properties, and applications.

Key Observations:

Reactivity Differences: The azidomethyl group in this compound enables rapid CuAAC reactions, unlike aminomethyl or alkylamino derivatives, which require additional functionalization for similar reactivity . Cyclobutanol derivatives with bulkier substituents (e.g., cycloheptylamino) exhibit reduced solubility in polar solvents compared to smaller analogs like the methylaminomethyl variant .

Applications: Azidomethyl derivatives: Primarily used in triazole synthesis for corrosion inhibitors or bioactive molecules . Aminomethyl derivatives: Serve as intermediates in peptide synthesis or drug candidates due to their biocompatibility . Branched cycloalkanol amines (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol): Favored in continuous-flow pharmaceutical processes for their stability and modular reactivity .

Synthetic Methods: Azidomethyl compounds are often synthesized via nucleophilic substitution of halides with sodium azide, while aminomethyl analogs are prepared via Mitsunobu reactions or reductive amination . Batch-to-flow process optimization, as seen in 3,5-bis(trifluoromethyl)benzene azide synthesis, could be applied to improve scalability and safety for this compound .

Research Findings and Limitations

- Safety Concerns: Azides are thermally unstable and require careful handling. No safety data are available for this compound, but analogous azides demand stringent storage conditions (e.g., 4°C for 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol) .

- Data Gaps : Physicochemical properties (e.g., melting point, solubility) and toxicity profiles for this compound remain unreported, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.